N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 3,5-dimethoxybenzyl group, a tosyl group, and a carboxamide group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the synthesis of 3,5-dimethoxybenzylamine, which can be obtained by the reduction of 3,5-dimethoxybenzaldoxime using lithium aluminum hydride . This intermediate is then reacted with 4-methylpiperazine and tosyl chloride under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of alternative reagents, catalysts, and reaction conditions to streamline the process. specific industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
3,5-Dimethoxybenzyl alcohol: This compound shares the 3,5-dimethoxybenzyl group but lacks the piperazine and tosyl groups.
3,5-Dimethoxybenzylamine: Similar to the target compound but without the piperazine and carboxamide groups.
N-(3,5-Dimethoxybenzyl)-N-methylamine: This compound has a similar structure but with different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-17-5-7-21(8-6-17)31(27,28)25(22(26)24-11-9-23(2)10-12-24)16-18-13-19(29-3)15-20(14-18)30-4/h5-8,13-15H,9-12,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHESHMQGACQFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC(=C2)OC)OC)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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